molecular formula C30H26Cl2N6O7S2 B13435792 Cefaclor Dimer

Cefaclor Dimer

Cat. No.: B13435792
M. Wt: 717.6 g/mol
InChI Key: HJVFFFPXPOSCTD-UZRIYZSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefaclor Dimer is a derivative of Cefaclor, a second-generation cephalosporin antibiotic. Cefaclor is widely used to treat bacterial infections such as pneumonia, ear infections, skin infections, throat infections, and urinary tract infections . The dimer form of Cefaclor is of interest due to its potential enhanced stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cefaclor involves several steps, including silylation, acylation, condensation, acid hydrolysis, extraction, cleaning, decoloring, and crystallization . The process starts with the preparation of Cefaclor crystals, which are then subjected to various chemical treatments to form the dimer.

Industrial Production Methods

Industrial production of Cefaclor Dimer follows a similar route to that of Cefaclor, with additional steps to ensure the formation of the dimer. The process involves precise control of reaction conditions such as temperature, pH, and solvent composition to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cefaclor Dimer undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Cefaclor Dimer has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of cephalosporin antibiotics under various conditions.

    Biology: It is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics.

    Medicine: It is studied for its potential use in treating bacterial infections with enhanced efficacy compared to Cefaclor.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Cefaclor Dimer, like Cefaclor, exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The dimer form may have enhanced binding affinity and stability, leading to improved antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cefaclor Dimer is unique due to its potential enhanced stability and efficacy compared to other cephalosporins. Its dimeric form may provide better resistance to bacterial degradation and improved pharmacokinetic properties .

Properties

Molecular Formula

C30H26Cl2N6O7S2

Molecular Weight

717.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-[[(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C30H26Cl2N6O7S2/c31-15-11-46-28-19(35-23(39)17(33)13-7-3-1-4-8-13)26(42)37(28)21(15)25(41)34-18(14-9-5-2-6-10-14)24(40)36-20-27(43)38-22(30(44)45)16(32)12-47-29(20)38/h1-10,17-20,28-29H,11-12,33H2,(H,34,41)(H,35,39)(H,36,40)(H,44,45)/t17-,18-,19-,20-,28-,29-/m1/s1

InChI Key

HJVFFFPXPOSCTD-UZRIYZSQSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H](C4=CC=CC=C4)C(=O)N[C@H]5[C@@H]6N(C5=O)C(=C(CS6)Cl)C(=O)O)Cl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)NC5C6N(C5=O)C(=C(CS6)Cl)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.